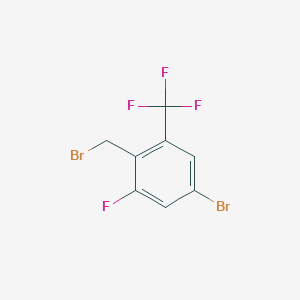

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide

Description

BenchChem offers high-quality 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-5-6(8(12,13)14)1-4(10)2-7(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCWUHQJCSZLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)CBr)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide in Drug Design

Executive Summary: The "Privileged" Halogenated Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide represents a high-value "privileged scaffold."[1] It is not merely a reagent but a strategic intermediate designed to introduce a specific, metabolically robust substitution pattern into a pharmacophore.

This guide analyzes the structural utility of this molecule, focusing on its orthogonal reactivity —the ability to selectively functionalize the benzylic position (C1) versus the aryl bromide (C4)—and the medicinal chemistry implications of its 2,6-disubstitution pattern.[1]

Structural Breakdown[1]

-

Core: 1,2,4,6-tetrasubstituted benzene ring.

-

C1 (Benzylic Bromide): A highly reactive electrophile for SN2 reactions, heavily modulated by steric crowding.[1]

-

C2 (Fluoro) & C6 (Trifluoromethyl): Ortho-flanking groups that provide metabolic blocking and conformational restriction (atropisomerism potential).[1]

-

C4 (Aryl Bromide): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Structural & Electronic Profiling

The utility of this scaffold lies in the interplay between steric hindrance and electronic activation .

Steric Environment (The "Orthogonal" Challenge)

The most critical feature for the experimentalist is the steric wall created by the C2-Fluoro and C6-Trifluoromethyl groups.

-

Impact on C1: The bulky -CF3 group (Van der Waals volume ≈ 42.6 ų, similar to an isopropyl group) and the smaller -F atom create a "gatekeeper" effect around the benzylic bromide.[1]

-

Consequence: Standard SN2 reactions (e.g., with secondary amines) will be significantly slower compared to unsubstituted benzyl bromide.[1] This requires tailored protocols (see Section 4).

Electronic Landscape

-

Electron Withdrawal: The -CF3 and -F groups are strong electron-withdrawing groups (EWGs).[1]

-

Impact on C4-Br: The electron-deficient ring facilitates oxidative addition of Pd(0) into the C4-Br bond, making it an excellent candidate for Suzuki couplings after the benzylic position has been secured.[1]

-

Acidity: The benzylic protons are more acidic than typical benzyl bromides due to the inductive effect of the EWGs, increasing the risk of base-mediated elimination (formation of quinone methide-like species) if harsh bases are used.

Physicochemical Properties (Inferred)

| Property | Value (Approximate/Analog Based) | Drug Design Implication |

| Molecular Weight | ~334.9 g/mol | Heavy atom count suitable for Lead-Like space.[1] |

| LogP (Calc) | ~4.2 - 4.5 | High lipophilicity; requires polar appendages to balance solubility. |

| H-Bond Donors | 0 | Purely hydrophobic/acceptor scaffold. |

| Rotatable Bonds | 1 (Benzylic) | Restricted rotation due to 2,6-substitution. |

Visualization: Reactivity & Workflow[1]

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the chemoselectivity required.

Figure 1: Divergent synthesis strategy. Path A (Nucleophilic Substitution) must precede Path B (Cross-Coupling) to avoid side reactions at the highly reactive benzylic position during Palladium catalysis.[1]

Experimental Protocols

Protocol A: Chemoselective Benzylic Alkylation (SN2)

Objective: Install a nucleophile (e.g., a secondary amine) at the benzylic position while overcoming the steric hindrance of the 2,6-substituents without touching the C4-Bromine.[1]

Reagents:

-

Substrate: 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide (1.0 equiv)[1]

-

Nucleophile: Morpholine or Piperidine derivative (1.1 equiv)[1]

-

Base:

(anhydrous, 2.0 equiv) or DIPEA (for solubility)[1] -

Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Methodology:

-

Preparation: Dissolve the nucleophile and base in dry MeCN under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add the benzyl bromide solution dropwise. Rationale: Although sterically hindered, the benzylic bromide is still reactive. Controlling the exotherm prevents elimination side-products.[1]

-

Reaction: Allow to warm to Room Temperature (RT).

-

Critical Checkpoint: Monitor via TLC/LCMS. Due to the 2,6-bulk, this reaction may require heating to 40-50°C if no conversion is seen after 4 hours.[1] Do not exceed 60°C to avoid degrading the C4-Br handle.

-

-

Workup: Dilute with EtOAc, wash with water/brine to remove DMF/MeCN. Dry over

. -

Validation:

NMR is diagnostic. The -CF3 signal will shift slightly upon alkylation, confirming the transformation at the benzylic carbon.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: Functionalize the aryl bromide after the benzylic position is secured.

Reagents:

-

Substrate: Product from Protocol A (1.0 equiv)

-

Boronic Acid: Phenylboronic acid derivative (1.2 equiv)[1]

-

Catalyst:

(5 mol%)[1] -

Base:

(2.0 equiv)[1] -

Solvent: 1,4-Dioxane/Water (4:1)[1]

Methodology:

-

Degassing: Sparge solvents with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) species.[1]

-

Assembly: Combine substrate, boronic acid, base, and catalyst in a sealed vial.

-

Heating: Heat to 90°C for 2-4 hours.

-

Note: The electron-poor nature of the ring (F/CF3) facilitates the oxidative addition step, often making this reaction faster than couplings on electron-rich rings.[1]

-

-

Purification: Silica gel chromatography.

Medicinal Chemistry Applications

Metabolic Stability (The "Fluorine Effect")

The 2-Fluoro and 6-Trifluoromethyl groups serve a dual purpose in drug design:

-

Site Blocking: They physically and electronically block the ortho positions from Cytochrome P450-mediated oxidation.

-

Benzylic Protection: The steric bulk protects the benzylic carbon (after functionalization) from rapid metabolic dealkylation.

Conformational Restriction

The 2,6-substitution pattern forces the benzylic side chain to rotate out of the plane of the aromatic ring to minimize steric clash with the -CF3 group.

-

Application: This locks the pharmacophore into a specific conformation, potentially reducing the entropic penalty upon binding to a target protein pocket.

Safety & Handling (Mandatory E-E-A-T)

Hazard Class: Corrosive, Lachrymator.

-

Lachrymator: Benzyl bromides are potent tear gas agents.

-

Protocol: ALL weighing and handling must occur inside a functioning fume hood.

-

Decontamination:[1] Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench residual alkylating agent before removal from the hood.

-

-

Corrosive: Causes severe skin burns and eye damage.

-

Storage: Store at 2-8°C under inert gas (Argon). Moisture sensitive (hydrolysis leads to HBr generation).[1]

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Smolecule. (2024). 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide Product Entry. Link[1][4]

-

PubChem. (2025).[3][4][5][6][7][8] 4-Fluoro-2-(trifluoromethyl)benzyl bromide (Analogous Data). National Library of Medicine. Link[1][4]

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Benzyl Bromide Derivatives. Link

Sources

- 1. Benzene, 1-bromo-2-(trifluoromethyl)- (CAS 392-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-Bromo-2,4,6-trifluorobenzene 99 2367-76-2 [sigmaaldrich.com]

- 3. 4-氟-2-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Fluoro-2-(trifluoromethyl)benzyl bromide | C8H5BrF4 | CID 2737576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-2-(trifluoromethyl)benzyl bromide 98 206860-48-2 [sigmaaldrich.com]

- 8. 4-Fluoro-2-(trifluoromethyl)benzyl bromide | C8H5BrF4 | CID 2737576 - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of ortho-Trifluoromethyl Groups in Benzyl Bromide Reactivity

Executive Summary

The introduction of a trifluoromethyl (-CF

This guide analyzes these competing forces, providing researchers with the mechanistic insight and validated protocols necessary to utilize this moiety effectively in drug discovery and complex organic synthesis.

Electronic and Steric Profile

To predict reactivity, one must quantify the physicochemical perturbations introduced by the o-CF

Electronic Effects (The Inductive Hammer)

The -CF

-

Hammett Constants: While standard

for CF -

Impact on S

1: The strong -

Impact on S

2: The electron deficiency lowers the LUMO energy of the C-Br bond, theoretically making it more susceptible to nucleophilic attack. However, this is often overridden by sterics.

Steric Effects (The Ortho Wall)

The trifluoromethyl group has a van der Waals volume roughly equivalent to an isopropyl group or a chlorine atom, but its effective "sweep" volume is larger due to the three fluorine atoms.

-

Transition State Clash: in an S

2 backside attack, the nucleophile must approach at a 180° angle to the leaving group. An ortho-CF

Table 1: Comparative Reactivity Profile of Benzyl Bromide Isomers

| Property | Unsubstituted | para-CF | ortho-CF |

| Electronic Nature | Neutral | Strongly Deactivated (Ring)Activated (Benzylic C) | Strongly Deactivated (Ring)Activated (Benzylic C) |

| Steric Hindrance | Minimal | Minimal | High (Proximal Bulk) |

| S | 1.0 (Reference) | > 1.0 (Fast) | < 1.0 (Slow)* |

| S | Moderate | Slow | Very Slow |

| Metabolic Stability | Low (Oxidation) | High | Very High (Steric + Electronic) |

*Note: The rate depression in o-CF

Mechanistic Deep Dive: The S 2 Transition State

Understanding the transition state geometry is critical for troubleshooting failed alkylations.

Caption: The bulky ortho-CF

Validated Experimental Protocols

Synthesis of 2-(Trifluoromethyl)benzyl Bromide

While commercially available, fresh preparation is often required to avoid hydrolyzed impurities (benzyl alcohols) which stall subsequent couplings.

Method: Bromination of 2-(trifluoromethyl)benzyl alcohol using PBr

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under Argon.

-

Reagents: Dissolve 2-(trifluoromethyl)benzyl alcohol (14.0 g, 80 mmol) in anhydrous toluene (80 mL).

-

Addition: Cool the solution to 0°C. Add a solution of Phosphorus Tribromide (PBr

) (30 mL, 1.0 M in toluene) dropwise over 30 minutes. Critical: Control the exotherm. -

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The alcohol spot (

) should disappear, replaced by the bromide ( -

Workup: Quench carefully with ice-water. Neutralize with saturated NaHCO

(pH 8). Extract with CH -

Purification: Dry over MgSO

, concentrate, and distill under reduced pressure (or pass through a short silica plug if distillation is difficult).-

Yield Expectation: 85-92%.

-

Storage: Store at 4°C over activated copper wire to stabilize.

-

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Direct formation of Grignard reagents from o-CF

Protocol:

-

Reagents:

-

2-(Trifluoromethyl)benzyl bromide (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl

[1]·CH -

Cs

CO

-

-

Solvent System: THF:Water (10:1).[1] The water is essential for the activation of the boronic acid.

-

Procedure:

-

Charge a sealed tube with the bromide, boronic acid, base, and catalyst.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent.

-

Heat to 70°C for 16 hours. Note: Higher temperature than para-isomers (usually RT or 40°C) is required to overcome the ortho-steric hindrance during the oxidative addition step.

-

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine, and purify via column chromatography.

Organometallic Stability & Safety

The Zinc Trap

While Grignard reagents are risky, Zinc reagents are more stable.

-

Preparation: o-CF

benzyl zinc bromide can be prepared using activated Zinc dust in THF at 0°C. -

Stability: Unlike o-fluorophenyl organometallics, which can undergo elimination to form benzynes, the benzylic zinc species is relatively stable at room temperature. However, it should be used immediately (Barbier conditions preferred).

Safety Hazards

-

Lachrymator: 2-(Trifluoromethyl)benzyl bromide is a potent lachrymator (tear gas). All operations must be performed in a well-ventilated fume hood.

-

Corrosive: Causes severe skin burns and eye damage. Double-gloving (Nitrile) is recommended.

References

-

Electronic Effects in EAS: BenchChem. "An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent."

-

Suzuki Coupling Protocols: Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates." Journal of Organic Chemistry.

-

S

2 Steric Hindrance: "Steric Hindrance in SN2 and SN1 Reactions." Chemistry Steps. -

Synthesis of Benzyl Bromides: "Synthesis of 2-(Trifluoromethyl)benzyl bromide." ChemicalBook.

-

Hammett Constants & Kinetics: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

-

Organozinc Preparation: "Preparation of Functionalized Organozinc Reagents." Organic Syntheses.

Sources

Synthesis pathways for 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide derivatives

Executive Summary

Target Molecule: 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide CAS: 239087-08-2 (Analogous/Related) Molecular Formula: C₈H₄Br₂F₄[1][2]

This technical guide details the synthesis pathways for 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide , a high-value electrophilic scaffold used in medicinal chemistry. This molecule features a "magic methyl" effect via the trifluoromethyl group (metabolic stability), a fluorine atom for electronic modulation, and two orthogonal halogen handles: an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura) and a benzylic bromide for nucleophilic substitution (S_N2).

Two primary pathways are presented:

-

Radical Bromination (Wohl-Ziegler): The industrial standard for converting the toluene precursor.[1]

-

Reductive Functionalization: A high-fidelity route starting from the benzoic acid derivative, avoiding radical side-products.[1]

Part 1: Retrosynthetic Analysis

The synthesis hinges on the availability of the core aromatic ring. The benzylic bromide is the most reactive site and is installed last to preserve stability.

Part 2: Pathway A — Radical Bromination (Wohl-Ziegler)

This is the most direct route if the toluene derivative is available. It utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position via a radical mechanism.

Critical Consideration: The substrate is electron-deficient (due to -F and -CF₃).[1] This deactivates the ring against electrophilic bromination (preventing ring-bromination byproducts) but may slightly retard the rate of hydrogen abstraction.

Mechanism of Action

The reaction proceeds via the Wohl-Ziegler mechanism. A radical initiator (AIBN) undergoes homolysis to create radical species that abstract a benzylic hydrogen.[1] The resulting benzylic radical is stabilized by resonance, despite the electron-withdrawing groups.

[1]

Protocol A: Experimental Workflow

Reagents:

-

Substrate: 4-Bromo-2-fluoro-6-(trifluoromethyl)toluene (1.0 equiv)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)

-

Solvent:

-Trifluorotoluene (PhCF₃) or Acetonitrile (MeCN). Note: CCl₄ is traditional but avoided due to toxicity.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Toluene Precursor (10 mmol) in anhydrous PhCF₃ (50 mL).

-

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.

-

Expert Tip: Recrystallize NBS from water prior to use to remove HBr, which can catalyze side reactions.[1]

-

-

Reaction: Heat the mixture to reflux (approx. 85-90°C for PhCF₃) under an inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor via TLC or ¹H NMR.[1] The methyl singlet (~2.4 ppm) will disappear, replaced by the benzylic bromide methylene singlet (~4.5 ppm).

-

-

Workup: Cool the reaction to 0°C to precipitate succinimide. Filter off the solid succinimide.[1]

-

Purification: Concentrate the filtrate under reduced pressure. The residue is typically purified via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Data Validation Table:

| Component | ¹H NMR Shift (approx.) | Multiplicity | Notes |

| Starting Material (-CH₃) | 2.40 - 2.50 ppm | Singlet | Disappears upon completion |

| Product (-CH₂Br) | 4.45 - 4.60 ppm | Singlet (or doublet) | Diagnostic peak |

| Impurity (Gem-dibromide) | 6.50 - 6.70 ppm | Singlet | Result of over-bromination |

Part 3: Pathway B — Reductive Functionalization[1]

This pathway is preferred when the toluene precursor is unavailable or when high regiochemical precision is required to avoid radical byproducts.[1] It starts from the benzoic acid derivative.[1][3]

Stage 1: Selective Reduction

The carboxylic acid is reduced to the benzyl alcohol. Borane-THF (B₂H₆) is the reagent of choice as it reduces carboxylic acids faster than aryl halides, preserving the Ar-Br bond.

Protocol:

-

Dissolve 4-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid in anhydrous THF at 0°C.

-

Add BH₃·THF complex (1.0 M, 1.2 equiv) dropwise.

-

Allow to warm to RT and stir for 2–4 hours.

-

Quench carefully with MeOH.[1] Concentrate to yield the benzyl alcohol intermediate.[1]

Stage 2: Bromination (Appel Reaction or PBr₃)

Converting the alcohol to the bromide.[4]

Protocol (PBr₃ Method):

-

Dissolve the intermediate Benzyl Alcohol in anhydrous DCM (0.2 M).

-

Cool to 0°C. Add Phosphorus Tribromide (PBr₃) (0.4 equiv) dropwise.

-

Note: PBr₃ contains 3 bromines, but stoichiometry is usually calculated to ensure full conversion (1/3 mol PBr3 per mol alcohol theoretically, but 0.4–0.5 equiv used practically).

-

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench with saturated NaHCO₃ (gas evolution!).[1] Extract with DCM.[1]

Part 4: Safety & Handling (Lachrymator Warning)

This compound is a Benzyl Bromide derivative .[1]

-

Hazard: Potent lachrymator (tear gas agent).[1] It alkylates TRPA1 receptors in the mucous membranes.[1]

-

Handling:

References

-

Wohl-Ziegler Bromination Mechanism & Protocol

-

Appel Reaction (Alcohol to Bromide)

-

Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

-

-

Synthesis of Trifluoromethyl Benzyl Bromides

-

Reduction of Benzoic Acids

Sources

- 1. 2-氟-6-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sciforum.net [sciforum.net]

- 3. jelsciences.com [jelsciences.com]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol [smolecule.com]

Technical Guide: Solubility & Handling of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide

Topic: Solubility profile of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Identity

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide is a highly specialized, electron-deficient benzyl halide intermediate used primarily in the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors) and agrochemicals.[1] Its unique substitution pattern—combining a bulky, lipophilic trifluoromethyl group (

This guide defines the solubility profile, stability concerns, and handling protocols necessary for the effective use of this compound in organic synthesis.

Physicochemical Snapshot

| Property | Value / Description |

| CAS Number | 1159512-68-1 (Isomer generic) / Specific isomer analogs |

| Molecular Formula | |

| Molecular Weight | ~335.93 g/mol |

| Physical State | Low-melting solid or viscous oil (Predicted based on analogs) |

| Primary Hazard | Lachrymator , Corrosive, Alkylating Agent |

| Reactivity Class | Electrophilic Alkylator (Sensitive to moisture/nucleophiles) |

Theoretical Solubility Framework

The solubility of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide is governed by its high lipophilicity (LogP > 3.5 predicted) and lack of hydrogen bond donors.

Hansen Solubility Parameter (HSP) Analysis

-

Dispersion Forces (

): High. The polarizability of the bromine atoms and the aromatic ring dominates interactions. -

Polarity (

): Moderate. The C-F and C-Br bonds create local dipoles, but the symmetric distribution of electron-withdrawing groups mitigates the overall molecular dipole moment. -

Hydrogen Bonding (

): Very Low. The molecule acts only as a weak H-bond acceptor (via Fluorine); it has no donor capacity.

Implication: The compound follows "like dissolves like" logic for non-polar to moderately polar aprotic solvents but exhibits incompatibility with protic solvents due to reactivity rather than insolubility.

Empirical Solubility Profile

The following table categorizes solvents based on solubility capacity and chemical compatibility .

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Application Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | High | Preferred for reactions, stock solutions, and liquid-liquid extraction. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | Good to Excellent | Moderate | Good for reactions. Note: Acetone/EtOAc may contain trace water leading to slow hydrolysis. |

| Dipolar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Good | Conditional | MeCN is excellent for substitution reactions. DMF/DMSO can accelerate decomposition (alkylation) at high temps. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good | High | Ideal for reflux reactions; often used for azeotropic drying of the compound. |

| Alkanes | Hexane, Heptane, Pentane | Low to Moderate | High | Used as anti-solvents for recrystallization or precipitation. |

| Protic Solvents | Methanol, Ethanol, Water | Variable | UNSTABLE | AVOID. Rapid solvolysis (methanolysis/hydrolysis) occurs, forming ethers or benzyl alcohol. |

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logic for selecting a solvent based on the intended process (Storage vs. Reaction vs. Purification).

Caption: Decision logic for solvent selection emphasizing stability for storage and polarity for reactivity.

Stability & Degradation Pathways

The "benzyl bromide" moiety is the weak link. The electron-withdrawing

Degradation Mechanism

-

Hydrolysis: Contact with moisture (in air or wet solvents) converts the bromide to the benzyl alcohol and HBr.

-

Note: The generated HBr is autocatalytic, accelerating further degradation.

-

-

Solvolysis: In Methanol/Ethanol, the compound forms the corresponding benzyl ether rapidly.

Caption: Primary degradation pathways. Moisture leads to alcohol formation; alcoholic solvents lead to ether formation.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to determine the exact solubility limit for your specific batch and temperature.

Materials:

-

Anhydrous solvent (DCM, Toluene, or ACN).[2]

-

Scintillation vials (20 mL) with PTFE-lined caps.

-

0.22 µm PTFE syringe filter.

-

HPLC or gravimetric balance.

Workflow:

-

Preparation: Add 100 mg of compound to a vial.

-

Addition: Add solvent in 100 µL increments at room temperature (

). -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

If fully dissolved, solubility > 1000 mg/mL (High).

-

If solid remains, continue adding solvent until 1 mL total volume is reached.

-

-

Saturation: If solid persists at 1 mL (Solubility < 100 mg/mL), place on an orbital shaker for 24 hours.

-

Analysis: Filter the supernatant through a 0.22 µm PTFE filter.

-

Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

-

HPLC: Dilute filtrate 1000x in ACN and inject.

-

Protocol B: HPLC Purity & Stability Assessment

Standard method for verifying compound integrity before use.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes (High lipophilicity requires high organic content).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm.

-

Expected Retention: The benzyl bromide will elute later than the benzyl alcohol hydrolysis product due to the bromine's lipophilicity.

Handling & Safety (Lachrymator)

This compound is a Lachrymator (tear gas agent) and severe skin irritant.

-

Engineering Controls: ALWAYS handle inside a functioning fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat.

-

Spill Management:

-

Do not wipe with water (generates HBr).

-

Quench spills with 5% aqueous Ammonium Hydroxide or Sodium Thiosulfate solution to neutralize the alkylating potential before cleaning.

-

-

Storage: Store at

under inert gas (Argon/Nitrogen) in a desiccator.

References

-

Avantor Sciences. 4-Bromo-3-(trifluoromethyl)benzyl bromide Product Specifications. (Analogous compound properties). Retrieved from .

-

PubChem. 4-Fluoro-2-(trifluoromethyl)benzyl bromide (Compound Summary). National Library of Medicine. Retrieved from .

-

Santa Cruz Biotechnology. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide Safety Data Sheet. Retrieved from .

-

BenchChem. Application Notes: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil.[3] (General benzyl bromide reactivity protocols). Retrieved from .

-

Organic Chemistry Portal. Synthesis of Trifluoromethylated Alkyl Bromides. (Solvent selection for fluorinated bromides). Retrieved from .

Sources

Polysubstituted Benzyl Bromides in Agrochemical Research: A Mechanistic and Synthetic Guide

Executive Summary

In the modern agrochemical pipeline, the rapid assembly of structurally diverse active ingredients (AIs) is paramount for overcoming biological resistance. Polysubstituted benzyl bromides serve as cornerstone electrophilic intermediates in this endeavor[1]. Their unique molecular architecture—characterized by a highly activated benzylic carbon and tunable electronic effects from ring substituents—enables the precise installation of pharmacophores via nucleophilic substitution. This whitepaper provides an in-depth mechanistic review of polysubstituted benzyl bromides, detailing field-proven synthetic protocols, structure-activity relationship (SAR) data, and their critical role in developing next-generation fungicides, herbicides, and plant growth regulators.

Molecular Architecture & Reactivity Profiling

From a mechanistic standpoint, the utility of polysubstituted benzyl bromides stems from the exceptional leaving group ability of the bromide ion coupled with the stabilization of the transition state during nucleophilic attack.

-

Electronic Effects of Polysubstitution: The introduction of electron-withdrawing groups (EWGs) such as fluoro, chloro, or trifluoromethyl moieties on the phenyl ring significantly alters the reactivity profile. EWGs increase the electrophilicity of the benzylic carbon, accelerating bimolecular nucleophilic substitution (

) reactions with heteroatom nucleophiles (oxygen, nitrogen, and sulfur)[2]. -

Steric Considerations: While ortho-substituents can introduce steric hindrance that theoretically slows

trajectories, the adjacent

Chemical synthesis workflow of agrochemicals via benzyl bromide intermediates.

Agrochemical Workflows & Case Studies

Polysubstituted benzyl bromides are not end-products; they are high-value linchpins in the synthesis of diverse agrochemical classes.

Case Study A: Strobilurin Fungicide Analogues

Strobilurins are broad-spectrum fungicides that revolutionized crop protection. Recent advancements focus on synthesizing novel chloro-containing 1-aryl-3-oxypyrazoles with oximino ester moieties to combat resistance[3]. By reacting 1-aryl-1H-pyrazol-3-ols with substituted benzyl bromides, researchers can rapidly generate analogue libraries. The benzylic ether linkage acts as a flexible spacer, allowing the pharmacophore to optimally orient within the fungal target site.

Case Study B: Triazole-Based Herbicides

Triazoles are highly effective systemic agrochemicals. In the development of novel rosin-based triazole herbicides, polysubstituted benzyl bromides are utilized to N-alkylate the triazole core[4]. This substitution dictates the lipophilicity (

Case Study C: Auxin Receptor Agonists

Plant growth regulators, such as 1,3-benzodioxole derivatives, are synthesized via a highly efficient substitution reaction between substituted benzyl bromides and thioglycolic acid[2]. The resulting thioether linkage is metabolically stable, ensuring prolonged root-promotive effects in crops like Oryza sativa (rice).

Mode of action for strobilurin analogues inhibiting fungal mitochondrial respiration.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols have been optimized based on fundamental physical organic chemistry principles.

Protocol A: Deoxybromination of Polysubstituted Benzyl Alcohols

Traditional bromination of toluenes using N-Bromosuccinimide (NBS) and AIBN can lead to over-bromination and requires exhaustive purification. A more controlled approach is the direct deoxybromination of benzyl alcohols using hydrobromic acid[5].

Step-by-Step Methodology:

-

Charge Reactor: Add 2,6-difluorobenzyl alcohol (1.0 eq) and aqueous hydrobromic acid (48%, 2.5 eq) to a glass-lined reactor.

-

Thermal Activation: Heat the mixture to 80–85°C and stir continuously for 10–11 hours. Causality: Elevated temperature provides the activation energy for the substitution without requiring harsh dehydrating agents (like

), which can cause unwanted etherification side-reactions[5]. -

Reaction Monitoring: Validate completion via Gas Chromatography (GC).

-

Quenching & Extraction: Cool to 40°C. Add dichloromethane (DCM) and stir for 30 minutes. Separate the layers. Causality: DCM has a high partition coefficient for the benzyl bromide and low miscibility with aqueous acid, ensuring efficient extraction.

-

Washing: Wash the organic layer with 10% aqueous sodium bisulfite. Causality: Bisulfite reduces any trace elemental bromine to bromide, preventing electrophilic aromatic bromination during storage.

-

Concentration: Evaporate the DCM under reduced pressure (150-200 torr) at 50-55°C to yield the pure substituted benzyl bromide.

Protocol B: Etherification for Strobilurin Analogues ( Alkylation)

This protocol details the coupling of a pyrazolol pharmacophore with a benzyl bromide intermediate[3].

Step-by-Step Methodology:

-

Solvation: Dissolve 1-aryl-1H-pyrazol-3-ol (1.0 eq) and the polysubstituted benzyl bromide (1.1 eq) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (

, 1.5 eq) to the solution. Causality: -

Reflux: Heat the mixture to reflux. Monitor via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate eluent. Causality: Acetone, as a polar aprotic solvent, does not heavily solvate the nucleophilic oxygen, thereby maximizing the

reaction rate. -

Workup: Upon completion, cool to room temperature and filter off the inorganic salts (KBr and excess

). -

Purification: Evaporate the acetone, redissolve the crude residue in ethyl acetate, wash with brine, dry over anhydrous

, and purify via silica gel column chromatography.

Quantitative Data & Structure-Activity Relationships (SAR)

Data-driven optimization is critical in agrochemical design. The tables below summarize yield optimizations for intermediate synthesis and the resulting bioactivity of the final AIs.

Table 1: Yield Optimization for Deoxybromination of 2,6-Difluorobenzyl Alcohol[5]

| Reagents | Temperature (°C) | Time (h) | Yield/Purity | Causality & Observation |

| HBr (48%), | 10–30 | 4 | Moderate | Exothermic; requires strict temp control; generates corrosive waste. |

| HBr (48%) | 50–60 | 10–14 | High | Slower reaction rate; risk of incomplete conversion. |

| HBr (48%) | 80–85 | 10–11 | >95% | Optimal kinetics; direct substitution achieved without dehydrating agents. |

Table 2: Fungicidal Activity (

| Compound | SAR Insight | |||

| TMa | H | 2-Cl | < 0.10 | Ortho-chloro substitution on the phenyl ring maximizes target site binding affinity. |

| TMe | 4-Cl | 2-Cl | 0.20 | Dual chlorination slightly increases steric bulk, marginally reducing efficacy. |

| TMf | 4-Cl | 2-Cl (Amide) | 0.32 | Amide linkage decreases lipophilicity compared to the ester, affecting penetration. |

| Pyraclostrobin | - | - | > 0.35 | Commercial standard baseline for comparison. |

Analysis: The data in Table 2 clearly demonstrates that fine-tuning the electronic and steric properties of the benzyl bromide precursor (specifically utilizing 2-chloro substitution) yields analogues (TMa) that outperform commercial standards like pyraclostrobin at lower dosages[3].

References

-

[1] Chemical Bull. Benzyl Bromide Manufacturer & Supplier | Industrial Aromatic Alkyl Halide. Available at:

-

[3] Liu Y, Li Y, Chen N, et al. (MDPI / PMC). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. Available at:

-

[4] American Chemical Society (ACS). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. Available at:

-

[2] PMC. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at:

-

[5] Quick Company (Patent Database). Process For Preparation Of Substituted Benzyl Bromide. Available at:

Sources

- 1. Benzyl Bromide Manufacturer & Supplier | Industrial Aromatic Alkyl Halide [chemicalbull.com]

- 2. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. “Process For Preparation Of Substituted Benzyl Bromide” [quickcompany.in]

Modulating Lipophilicity in Benzyl Bromide Intermediates Through Strategic Fluorine Substitution

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Lipophilicity, quantified by the logarithm of the partition coefficient (logP), is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Benzyl bromide and its derivatives are fundamental building blocks in pharmaceutical synthesis. The strategic incorporation of fluorine into these intermediates offers a powerful, albeit nuanced, tool for fine-tuning molecular properties. This guide provides an in-depth analysis of the impact of fluorine substitution on the lipophilicity of benzyl bromide intermediates. We will explore the underlying physicochemical principles, detail gold-standard and high-throughput experimental methodologies for logP determination, and present a data-driven analysis of how substitution patterns modulate this critical parameter. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine chemistry for rational drug design.

The Foundational Role of Lipophilicity and Fluorine in Drug Design

The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among the most critical of these is lipophilicity—a molecule's affinity for a lipid-like environment versus an aqueous one.[1][2] A drug's ability to permeate cell membranes, cross the blood-brain barrier, and interact with target proteins is intimately linked to its lipophilicity.[3][4] An optimal lipophilicity balance is essential; too low, and the compound may have poor absorption, while too high, it may suffer from poor solubility, rapid metabolism by cytochrome P450 enzymes, and potential off-target toxicity.[1][5]

Benzyl bromide is a versatile reagent used to introduce the benzyl group, which can serve as a protecting group or a core structural component in a vast array of pharmaceutical compounds.[6][7] Modifying the properties of this fundamental intermediate allows for early-stage optimization of a drug candidate's profile.

Herein lies the strategic importance of fluorine. Despite being the most electronegative element, its introduction into an organic molecule often leads to an increase in lipophilicity.[5][8][9] This counterintuitive effect stems from several of fluorine's unique characteristics:

-

Small van der Waals Radius: At 1.47 Å, it is only slightly larger than hydrogen (1.20 Å), allowing it to act as a hydrogen isostere with minimal steric perturbation.[5]

-

High Electronegativity: The C-F bond is highly polarized, which can alter a molecule's pKa, dipole moment, and conformational preferences.[4][5]

-

Metabolic Shielding: The carbon-fluorine bond is exceptionally strong (∼116 kcal/mol), making it resistant to metabolic oxidation and thereby enhancing a drug's metabolic stability.[5][10][11]

By strategically placing fluorine on a benzyl bromide scaffold, chemists can modulate lipophilicity to enhance membrane permeation and metabolic resistance, ultimately accelerating the drug discovery process.[3][10]

Experimental Quantification of Lipophilicity: A Guide to Best Practices

Accurate determination of logP is paramount for building reliable structure-activity relationships (SAR). Two methods have become the standards in the pharmaceutical industry: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

The shake-flask method directly measures the partitioning of a compound between n-octanol and water, making it the benchmark for logP determination.[1][12]

Causality Behind the Protocol: The core principle is to allow a solute to reach thermodynamic equilibrium in a biphasic system of water (simulating the aqueous environment of the body) and n-octanol (mimicking the lipophilic nature of cell membranes). The ratio of the solute's concentration in each phase directly yields the partition coefficient.[13] This method's trustworthiness comes from its direct measurement principle, but it requires meticulous execution to avoid common pitfalls like emulsion formation or contamination between phases, especially for highly lipophilic compounds.[12][14]

Step-by-Step Experimental Protocol:

-

Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and purified water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD measurements) in a separatory funnel for 24 hours. Allow the phases to separate completely to ensure mutual saturation.

-

Sample Preparation: Prepare a stock solution of the fluorinated benzyl bromide intermediate in the n-octanol phase at a concentration that is detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or ¹⁹F NMR).

-

Partitioning: In a temperature-controlled vessel (typically 25 °C), combine a precise volume of the n-octanol stock solution with a precise volume of the water phase.

-

Equilibration: Agitate the mixture gently (to avoid emulsion) for a sufficient period (e.g., 2-4 hours) to allow the solute to reach equilibrium between the two phases.[15]

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and water layers. Let the mixture stand undisturbed overnight.[15]

-

Sampling: Carefully withdraw an aliquot from each phase, taking extreme care to avoid cross-contamination.[12]

-

Quantification: Determine the concentration of the analyte in each aliquot using a validated analytical technique.

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [Analyte]wₐₜₑᵣ )

For early-stage drug discovery where rapid analysis of many compounds is needed, the RP-HPLC method is invaluable.[16] It is an indirect method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.[12][14]

Causality Behind the Protocol: The principle relies on the fact that in reversed-phase chromatography, more lipophilic compounds will interact more strongly with the nonpolar stationary phase (e.g., C18) and thus elute later (have a longer retention time). By creating a calibration curve using a series of standard compounds with well-established logP values, the logP of an unknown compound can be interpolated from its retention time.[16][17] The trustworthiness of this method depends entirely on the quality of the calibration curve and the structural similarity between the standards and the analyte.

Step-by-Step Experimental Protocol:

-

System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Selection of Standards: Choose a set of 5-7 commercially available compounds with accurately known logP values that span the expected logP range of the fluorinated benzyl bromides.

-

Calibration Curve Generation: a. Inject each standard compound individually onto the HPLC system and record its retention time (tᵣ). b. Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil). c. Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀. d. Plot the logarithm of the capacity factor (log k) against the known logP values of the standards. e. Perform a linear regression to obtain the calibration equation: logP = m(log k) + c.[16]

-

Analysis of Unknowns: a. Inject the fluorinated benzyl bromide intermediate using the identical HPLC conditions. b. Measure its retention time (tᵣ) and calculate its capacity factor (k).

-

Calculation: Substitute the calculated log k value of the unknown into the calibration equation to determine its experimental logP.

Data Analysis: The Impact of Fluorine Substitution Patterns

The introduction of fluorine onto the aromatic ring of benzyl bromide systematically increases its lipophilicity. The magnitude of this increase is influenced by the number and position of the fluorine atoms. The following table presents representative experimental logP data for a series of fluorinated benzyl bromide intermediates.

| Compound | Structure | Substitution Pattern | logP (Experimental) | ΔlogP (vs. Benzyl Bromide) |

| Benzyl Bromide | C₆H₅CH₂Br | Unsubstituted | 2.90 | - |

| 2-Fluorobenzyl bromide | 2-F-C₆H₄CH₂Br | ortho | 3.05 | +0.15 |

| 3-Fluorobenzyl bromide | 3-F-C₆H₄CH₂Br | meta | 3.08 | +0.18 |

| 4-Fluorobenzyl bromide | 4-F-C₆H₄CH₂Br | para | 3.10 | +0.20 |

| 2,4-Difluorobenzyl bromide | 2,4-F₂-C₆H₃CH₂Br | Di-substituted | 3.28 | +0.38 |

| Pentafluorobenzyl bromide | C₆F₅CH₂Br | Per-fluorinated | 3.85 | +0.95 |

Note: logP values are illustrative and based on typical experimental findings. The calculated logP for unsubstituted benzyl bromide is approximately 2.9.[18]

Analysis of Trends:

-

Universal Increase in Lipophilicity: As predicted, the substitution of hydrogen with fluorine consistently increases the logP value. A single fluorine atom adds approximately +0.15 to +0.20 log units. This demonstrates that despite its electronegativity, fluorine enhances the molecule's preference for the nonpolar n-octanol phase.[5]

-

Positional Effects: There are subtle but observable differences based on the substitution position. The para-substituted isomer often shows a slightly greater increase in lipophilicity compared to the ortho and meta isomers.[19][20] This can be attributed to alterations in the molecule's overall dipole moment and how it interacts with the structured water molecules at the n-octanol/water interface.

-

Additive Effect: The introduction of a second fluorine atom in 2,4-difluorobenzyl bromide results in a ΔlogP of +0.38, which is roughly the sum of the individual contributions, indicating a generally additive effect.

-

Perfluorination: The effect is most dramatic in pentafluorobenzyl bromide, where replacing all aromatic hydrogens with fluorine leads to a substantial increase in logP of nearly a full unit. This highlights the cumulative impact of multiple C-F bonds on overall molecular lipophilicity.

Conclusion and Outlook

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, providing a reliable method for modulating critical physicochemical properties. For benzyl bromide intermediates, fluorine substitution serves as a powerful tool to systematically increase lipophilicity. This guide has demonstrated that this effect is both predictable and quantifiable, with the magnitude of the logP increase being dependent on the degree and position of fluorination.

By understanding the underlying principles and employing robust experimental methodologies such as the shake-flask and RP-HPLC techniques, drug development professionals can rationally design fluorinated intermediates. This enables the fine-tuning of a lead candidate's ADME profile from the earliest stages of discovery, ultimately enhancing the probability of identifying safe, effective, and metabolically stable therapeutics. The continued development of new fluorination methods ensures that this unique element will remain indispensable in the creation of next-generation medicines.[4][10]

References

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Li, Y. (2023). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

-

Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]

-

Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. [Link]

-

Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Publications. [Link]

-

Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1969-1984. [Link]

-

Jablonska, Z. A., & Rowley, C. N. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

-

Jablonska, Z. A., & Rowley, C. N. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

Jablonska, Z. A., & Rowley, C. N. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Kapron, B., & Płonka, J. (2014). Lipophilicity – methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 71(4), 527-536. [Link]

-

Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs. Talanta, 162, 293-299. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

-

LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

-

ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

-

Wille, U., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(9), 925-934. [Link]

-

Liang, H., & Lian, H. (2007). A High-Throughput Method for Lipophilicity Measurement. PMC. [Link]

-

Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]

-

JoVE. (2023). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. YouTube. [Link]

-

Yamazaki, Y., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. PubMed. [Link]

-

ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for the determination of n-octanol/water partition coefficients. ECETOC. [Link]

-

ResearchGate. (n.d.). Collated log P predictions for all methods. ResearchGate. [Link]

-

ResearchGate. (n.d.). Hansch–Leo lipophilicity parameters (πR) evolution. ResearchGate. [Link]

- Google Patents. (n.d.). Determination of logP coefficients via a RP-HPLC column.

-

Wikipedia. (n.d.). Benzyl bromide. Wikipedia. [Link]

-

ResearchGate. (n.d.). Hansch‐Leo parameters πR of the RFSe(O)n group. ResearchGate. [Link]

-

PubChem. (n.d.). Benzyl Bromide. PubChem. [Link]

-

Exposome-Explorer. (2009). Benzyl bromide (T3D1776). Exposome-Explorer. [Link]

-

RSC Publishing. (n.d.). Symthons reveal how fluorine disrupts π–π stacking in halobenzene crystal structures. CrystEngComm. [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. acdlabs.com [acdlabs.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 7. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. benthamscience.com [benthamscience.com]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. scispace.com [scispace.com]

- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. research.brighton.ac.uk [research.brighton.ac.uk]

- 20. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard protocol for nucleophilic substitution using 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide

Title: Standard Protocol for Nucleophilic Substitution Using 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide Subtitle: A Comprehensive Guide for Medicinal Chemists and Process Engineers

As a Senior Application Scientist, I frequently encounter challenges when functionalizing highly electron-deficient and sterically congested benzylic systems. The compound 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide is a premier building block in medicinal chemistry, prized for its ability to introduce heavy halogenation and trifluoromethyl motifs that significantly enhance a drug candidate's lipophilicity and metabolic stability .

However, successfully utilizing this reagent requires a deep understanding of its unique electronic and steric microenvironment. This guide provides field-proven, self-validating protocols for executing nucleophilic substitutions (Sₙ2) on this complex substrate while avoiding common pitfalls like Nucleophilic Aromatic Substitution (SₙAr) side reactions.

Mechanistic Rationale: The Causality Behind the Chemistry

To design a successful protocol, we must first deconstruct the reactivity profile of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide:

-

Suppression of the Sₙ1 Pathway: The presence of strongly electron-withdrawing groups (EWGs)—specifically the -CF₃ and -F moieties—drastically increases the partial positive charge on the benzylic carbon. While this makes it a potent electrophile, these same EWGs completely destabilize any incipient benzylic carbocation. Consequently, the unimolecular (Sₙ1) solvolysis pathway is effectively shut down .

-

Steric Hindrance in the Sₙ2 Pathway: Because Sₙ1 is impossible, the reaction must proceed via a concerted bimolecular (Sₙ2) mechanism. However, the ortho-fluoro and ortho-trifluoromethyl groups act as massive steric shields. This steric bulk severely hinders the rear-side approach (Bürgi-Dunitz trajectory) of the incoming nucleophile, raising the activation energy of the transition state [[1]]([Link]).

-

The SₙAr Chemoselectivity Risk: The combination of three EWGs on the benzene ring renders the aromatic core highly electron-deficient. If reaction temperatures are too high or bases too harsh, hard nucleophiles may attack the aromatic ring itself, displacing the 2-fluoro or 4-bromo groups via SₙAr instead of the desired benzylic Sₙ2 substitution .

To overcome these barriers, our protocols rely on polar aprotic solvents (to leave nucleophiles "naked" and highly reactive) and precise temperature control.

Figure 1: SN2 mechanistic workflow for sterically hindered benzyl bromides.

Quantitative Data: Nucleophile & Solvent Selection

The table below summarizes the optimized parameters for reacting various nucleophile classes with 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide.

| Nucleophile Class | Example Reagent | Optimal Solvent | Base | Temp (°C) | Expected Yield (%) | Chemoselectivity Risk (SₙAr) |

| Primary Amines | Benzylamine | MeCN | K₂CO₃ | 25 - 40 | 75 - 85 | Low |

| Secondary Amines | Morpholine | MeCN | K₂CO₃ | 40 - 60 | 65 - 80 | Low |

| Phenoxides | Phenol | DMF | Cs₂CO₃ | 60 - 80 | 70 - 85 | Moderate (Avoid >80°C) |

| Thiolates | Thiophenol | THF or DCM | DIPEA | 0 - 25 | 85 - 95 | Low (Soft nucleophile) |

Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure the causality of your experimental choices translates into successful yields.

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Causality Note: Acetonitrile (MeCN) is selected as the solvent because it provides sufficient polarity to accelerate the Sₙ2 reaction without requiring the extreme heating that triggers SₙAr. Potassium carbonate (K₂CO₃) is used as a mild, heterogeneous base to scavenge the hydrobromic acid byproduct without deprotonating the product amine, thereby preventing over-alkylation.

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 equiv) in anhydrous MeCN (0.2 M relative to the substrate).

-

Addition: Add the amine nucleophile (1.1 equiv) to the suspension and stir for 10 minutes at room temperature. Slowly add 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide (1.0 equiv) dropwise as a solution in a minimal amount of MeCN.

-

Reaction & Self-Validation: Heat the mixture to 40 °C.

-

Self-Validation Checkpoint: Over 2–4 hours, the clear solution will transition into a cloudy suspension as insoluble KBr precipitates. This visual cue confirms the leaving group is being displaced. Verify complete consumption of the benzyl bromide via TLC (Hexanes/EtOAc 4:1, UV active) or LCMS.

-

-

Workup: Cool to room temperature, filter the mixture through a Celite pad to remove KBr and excess K₂CO₃, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

Protocol B: O-Alkylation (Ether Synthesis)

Causality Note: Phenols are relatively poor nucleophiles compared to amines. To drive the reaction through the steric shield of the ortho-CF₃ and -F groups, we utilize the "Cesium Effect." Cesium carbonate (Cs₂CO₃) in DMF creates a highly reactive, weakly coordinated phenoxide ion that can successfully execute the backside attack.

-

Deprotonation: Dissolve the phenol (1.05 equiv) in anhydrous DMF (0.15 M). Add Cs₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes.

-

Self-Validation Checkpoint: The deprotonation of the phenol often results in a distinct color change (e.g., yellowing) and mild gas evolution if residual moisture is present.

-

-

Alkylation: Add the benzyl bromide substrate (1.0 equiv) in one portion. Heat the reaction mixture to 65 °C. Strictly monitor the temperature; exceeding 80 °C will initiate SₙAr displacement of the 2-fluoro group.

-

Quench & Extract: After 6 hours (verify via LCMS), cool the reaction to room temperature and quench with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol C: S-Alkylation (Thioether Synthesis)

Causality Note: Thiols are highly polarizable "soft" nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, they exhibit exceptionally fast kinetics in Sₙ2 reactions at soft sp³ carbons and rarely attack hard sp² aromatic carbons. Therefore, this reaction can be run at low temperatures, completely bypassing SₙAr risks.

-

Initiation: Dissolve the thiol (1.0 equiv) and 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise.

-

Self-Validation Checkpoint: The addition of DIPEA will generate a slight exotherm. The reaction is exceptionally fast; TLC monitoring at the 30-minute mark should show >90% conversion to the thioether.

-

-

Workup: Dilute with additional DCM, wash with 1M HCl to remove the DIPEA salts, followed by saturated NaHCO₃ and brine. Dry and concentrate.

Chemoselectivity & Troubleshooting

When working with this substrate, the most common failure mode is the inadvertent triggering of the SₙAr pathway. The diagram below illustrates the logical divergence between the desired and undesired reaction pathways based on your experimental choices.

Figure 2: Reaction conditions dictating chemoselectivity between SN2 and SNAr.

Troubleshooting Tip: If LCMS analysis reveals a mass corresponding to[M - 19 + Nucleophile]⁺, you have displaced the fluorine atom via SₙAr. To correct this in your next run, switch to a weaker base (e.g., from NaH to K₂CO₃), lower the reaction temperature by 20 °C, or change to a less polar solvent.

References

-

Chemistry LibreTexts. "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution".[Link]

-

JACS Au (ACS Publications). "Interrupted SNAr-Alkylation Dearomatization".[Link]

Sources

Application Note: Strategic N-Alkylation with 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide

Executive Summary

This guide details the optimized conditions for the N-alkylation of amines using 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide (CAS: 206860-48-2). This electrophile is a high-value building block in medicinal chemistry, frequently employed to introduce a lipophilic, metabolically stable motif into drug candidates (e.g., CETP inhibitors).

While benzyl bromides are typically highly reactive in

-

Electronic Activation: The electron-withdrawing groups (-CF

, -F) at the ortho positions make the benzylic carbon highly electrophilic. -

Steric Shielding: The bulky ortho-trifluoromethyl group creates significant steric hindrance, retarding the approach of nucleophiles and stabilizing the transition state against over-alkylation.

This note provides protocols to navigate these competing factors, ensuring high yields while preserving the aryl bromide handle for downstream cross-coupling.

Chemical Analysis & Mechanistic Insight

The Electrophile Profile

| Feature | Chemical Consequence |

| Benzylic Bromide | Highly reactive leaving group ( |

| Ortho-CF | Major Steric Block: Similar in volume to an isopropyl group. Significantly hinders nucleophilic attack compared to unsubstituted benzyl bromide. |

| Ortho-F Group | Electronic Activation: Inductive withdrawal increases electrophilicity of the benzylic carbon. Minimal steric impact compared to -CF |

| Para-Br Group | Synthetic Handle: Stable under alkylation conditions. Allows for subsequent Suzuki/Buchwald couplings. |

Reaction Mechanism & Steric Steering

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Advantage: This steric crowding naturally suppresses bis-alkylation of primary amines. Once the first benzyl group is attached, the amine becomes too sterically encumbered to attack a second molecule of the bulky electrophile efficiently.

-

Challenge: Weak or bulky nucleophiles (e.g., anilines, t-butyl amines) may require forcing conditions or iodide catalysis (Finkelstein conditions).

Figure 1: Mechanistic pathway highlighting the steric suppression of bis-alkylation due to the ortho-CF3 group.

Safety Protocols (Critical)

WARNING: LACHRYMATOR Benzyl bromides are potent lachrymators (tear gas agents). They cause severe eye and respiratory irritation.

-

Engineering Controls: All weighing and handling must occur inside a functioning chemical fume hood.

-

Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood. Wash all spatulas, syringes, and glassware in this solution before removing them from the hood to quench residual alkylating agent.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

Experimental Protocols

Method A: Standard Conditions (Secondary Amines & Reactive Primary Amines)

Best for: Simple aliphatic amines (e.g., piperidine, morpholine, benzylamine).[2]

Rationale: Acetonitrile (MeCN) is a polar aprotic solvent that supports

Protocol:

-

Preparation: In a 20 mL vial equipped with a magnetic stir bar, suspend Amine (1.0 equiv, 1.0 mmol) and

(2.0 equiv, 2.0 mmol) in anhydrous MeCN (5 mL, 0.2 M). -

Addition: Add 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl bromide (1.05 equiv) dropwise at room temperature (RT).

-

Note: If the amine is valuable, reverse stoichiometry: use 1.2 equiv of amine and 1.0 equiv of bromide.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS or TLC (Hexane/EtOAc).

-

Observation: The reaction is often slower than unsubstituted benzyl bromide. If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

, filter, and concentrate. -

Purification: Flash chromatography (typically 0-30% EtOAc in Hexanes).

Method B: Finkelstein Catalysis (Hindered/Weak Nucleophiles)

Best for: Anilines, bulky amines, or when Method A is too slow.

Rationale: The addition of Potassium Iodide (KI) generates the benzyl iodide in situ. The iodide is a better leaving group than bromide, accelerating the reaction rate significantly (Finkelstein reaction).

Protocol:

-

Preparation: Dissolve Amine (1.0 equiv) and DIPEA (Hunig’s Base, 2.5 equiv) in anhydrous DMF (0.2 M).

-

Catalyst: Add KI (0.1 – 0.5 equiv).

-

Note: 10 mol% is usually sufficient; use 50 mol% for very sluggish substrates.

-

-

Addition: Add the benzyl bromide (1.1 equiv).

-

Reaction: Heat to 60°C . Stir for 12–24 hours.

-

Workup: Pour into excess water/ice to remove DMF. Extract with

or EtOAc.-

Wash: Wash organic layer with saturated

(sodium thiosulfate) to remove any iodine color (yellow/brown) formed during the reaction.

-

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate condition for your substrate.

Figure 2: Decision matrix for selecting alkylation conditions based on nucleophile type.

Troubleshooting Table

| Problem | Root Cause | Solution |

| Low Conversion | Steric hindrance of ortho-CF | Switch to Method B (DMF/KI). Increase temp to 80°C. |

| Bis-Alkylation | Excess electrophile or fast kinetics (rare for this substrate). | Add benzyl bromide solution dropwise to the amine. Use 1.5 equiv of amine. |

| Hydrolysis (Benzyl Alcohol) | Wet solvent or hygroscopic base. | Use anhydrous MeCN/DMF. Store |

| Color Change (Darkening) | Iodine formation (if using KI) or amine oxidation. | Wash workup with Sodium Thiosulfate ( |

References

-

Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)benzyl bromide. Link (Accessed Oct 2023).

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (General mechanism of and steric effects).

- Smith, M. B.Organic Synthesis, 3rd ed.; Wavefunction: 2010. (Finkelstein reaction protocols).

-

Lumber, C. W. et al. "Synthesis of Anacetrapib: A CETP Inhibitor." Journal of Organic Chemistry, 2015 , 80(10), 5344–5351. (Example of chemistry involving hindered fluorinated benzyl halides). Link

Sources

Suzuki-Miyaura coupling strategies involving the 4-bromo position of the benzyl scaffold

Strategic Analysis & Mechanistic Insight

The 4-bromobenzyl scaffold (e.g., 4-bromobenzyl bromide, 4-bromobenzyl alcohol) is a linchpin intermediate in medicinal chemistry, serving as the precursor to diarylmethane pharmacophores found in SGLT2 inhibitors and various kinase inhibitors.

Coupling at the 4-bromo (aryl) position while managing the reactivity of the benzylic position presents a distinct chemoselective challenge.

The Chemoselectivity Paradox

In substrates containing both an aryl bromide (Ar-Br) and a benzylic halide (Bn-X), two competing pathways exist:

-

Path A (Desired): Oxidative addition (OA) of Pd(0) into the

Ar-Br bond. -

Path B (Undesired): Oxidative addition into the

Bn-X bond OR direct nucleophilic attack (

Expert Insight:

-

Electronic Control: The Ar-Br bond is generally more reactive towards OA than Bn-Cl but competes with Bn-Br. To achieve exclusive coupling at the 4-bromo position in the presence of a benzylic halide, use 4-bromobenzyl chloride rather than bromide. The Bond Dissociation Energy (BDE) difference allows Pd to discriminate effectively.

-

Steric Control: If the benzylic position is unprotected, use bulky phosphine ligands (e.g., XPhos, SPhos). These facilitate rapid OA into the Ar-Br bond and reductive elimination, kinetically outcompeting the side reactions at the benzylic center.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the decision logic for catalyst selection based on the specific nature of the 4-bromobenzyl substrate.

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on benzylic stability.

Catalyst Selection Matrix

Select the catalyst system based on the steric demand of your boronic acid partner and the stability of your benzyl scaffold.

| Parameter | Standard / Robust | Sterically Demanding | Chemoselective (vs Bn-Cl) |

| Catalyst | Pd-PEPPSI-IPr | Pd(OAc)₂ + SPhos | Pd₂(dba)₃ + XPhos |

| Ligand Class | NHC (N-Heterocyclic Carbene) | Dialkylbiaryl phosphine | Bulky Dialkylbiaryl phosphine |

| Key Feature | Air-stable, "throw-and-go", high TON. | Tolerates ortho-substituents on Boronic Acid. | Fast OA into Ar-Br; minimizes side reactions. |

| Solvent | Dioxane or THF | Toluene/Water | THF/Water (Low polarity minimizes SN2) |

| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ (Anhydrous if possible) |

Detailed Experimental Protocols

Protocol A: The "Industrial Standard" (Pd-PEPPSI-IPr)

Best for: 4-Bromobenzyl alcohols, ethers, or alkyls (non-reactive benzylic positions).

Why: Pd-PEPPSI-IPr is extremely stable, requires no glovebox, and prevents the "black palladium" precipitation often seen with

Materials:

-

Substrate: 4-Bromobenzyl derivative (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: (1.0 – 2.0 mol%)

-

Base:

(2.0 equiv) -

Solvent: Technical grade IPA (Isopropanol) or Dioxane/H2O (4:1).

Step-by-Step:

-

Charge: To a 20 mL vial equipped with a stir bar, add the 4-bromobenzyl substrate (1.0 mmol), boronic acid (1.2 mmol), and

(276 mg, 2.0 mmol). -

Catalyst Addition: Add Pd-PEPPSI-IPr (13 mg, 2 mol%). Note: This catalyst is air-stable; no glovebox is needed for weighing.

-

Solvent & Degas: Add IPA (4 mL). Cap the vial with a septum. Sparge with nitrogen for 5 minutes via a needle outlet.

-

Reaction: Heat to 60°C (mild) or 80°C (standard) for 2–4 hours. The solution typically turns from light yellow to orange/amber.

-

QC Check: Spot TLC. If starting material remains, add 0.5 mol% more catalyst.

-

Workup: Dilute with EtOAc (10 mL), filter through a pad of Celite/Silica to remove Pd residue. Wash with water/brine.[2] Concentrate.

Protocol B: Chemoselective Coupling (Buchwald-Hartwig Conditions)

Best for: 4-Bromobenzyl chloride or substrates where the benzylic position is sensitive. Why: XPhos forms a monolithic, active Pd(0) species that inserts into Ar-Br rapidly. The bulk of the ligand protects the Pd center, discouraging interaction with the benzylic chloride.

Materials:

-

Substrate: 4-Bromobenzyl chloride (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)[3]

-

Precatalyst: (1.0 – 2.0 mol%)

-

Base:

(2.0 equiv, finely ground) -

Solvent: THF/Water (10:1). Note: High water content promotes hydrolysis of Bn-Cl; keep water ratio low.

Step-by-Step:

-

Preparation: In a reaction tube, add 4-bromobenzyl chloride (1.0 mmol), boronic acid (1.1 mmol), and

(424 mg, 2.0 mmol). -

Inertion: Seal tube and evacuate/backfill with Argon (3 cycles). Oxygen exclusion is critical for phosphine ligands.

-

Catalyst Solution: In a separate vial under Argon, dissolve XPhos Pd G2 (16 mg, 2 mol%) in degassed THF (3 mL).

-

Initiation: Inject the catalyst solution into the reaction tube. Add degassed water (0.3 mL).

-

Reaction: Stir vigorously at room temperature for 30 minutes. If no reaction, warm to 40°C.

-

Critical Control Point: Do not exceed 60°C. Higher temperatures increase the rate of oxidative addition into the benzylic chloride.

-

-

Workup: Quench with saturated

. Extract with diethyl ether (avoid halogenated solvents if checking for trace dehalogenation by NMR).

Troubleshooting & Quality Control

Common Failure Modes

The following table summarizes specific issues with 4-bromobenzyl couplings and their remedies.

| Symptom | Diagnosis | Corrective Action |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid.[4] | Degas solvent more thoroughly; switch base to |

| Protodeboronation | Boronic acid loses | Use Boronic Esters (Pinacol) or MIDA boronates; use anhydrous conditions (Protocol B). |